molecular formula C9H3F3N2S B13651732 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile

7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B13651732
M. Wt: 228.20 g/mol
InChI Key: ULCKOFSJKPIXEN-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, with a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, further stabilizing the compound-protein interaction .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H3F3N2S

Molecular Weight

228.20 g/mol

IUPAC Name

7-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)5-2-1-3-6-8(5)15-7(4-13)14-6/h1-3H

InChI Key

ULCKOFSJKPIXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C#N)C(F)(F)F

Origin of Product

United States

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